![molecular formula C10H10FNO3 B1341515 N-[(4-fluorophenyl)acetyl]glycine CAS No. 10457-87-1](/img/structure/B1341515.png)
N-[(4-fluorophenyl)acetyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-[(4-fluorophenyl)acetyl]glycine" is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar N-substituted glycine derivatives. For instance, the synthesis of peptide nucleic acid monomers and glucosyl esters of N,N-di[O-nitrophenylamino)ethyl]glycine, as well as the solid-phase synthesis of oligo(N-substituted glycines), or "peptoids," are described .
Synthesis Analysis
The papers describe various synthetic routes for N-substituted glycine derivatives. Paper outlines a practical synthesis of N-[2-(Fmoc)aminoethyl]glycine esters, which are used in the synthesis of peptide nucleic acid monomers. This process involves the use of stable hydrochloride salts and coupling with nucleobase acetic acids. Paper details the synthesis of glucosyl esters of N,N-di[O-nitrophenylamino)ethyl]glycine through reactions with different O-acetyl sugar bromides in the presence of Bu4NBr. Paper presents an efficient method for the solid-phase synthesis of oligo(N-substituted glycines), or peptoids, which could be applicable to the synthesis of "N-[(4-fluorophenyl)acetyl]glycine" by adapting the submonomer approach.
Molecular Structure Analysis
While the molecular structure of "N-[(4-fluorophenyl)acetyl]glycine" is not analyzed in the papers, the methodologies used for confirming the structures of synthesized compounds could be applied. Paper confirms the structure of synthesized glucosyl esters through IR, ^1H NMR, MS, and elemental analysis. These techniques could be used to analyze the molecular structure of "N-[(4-fluorophenyl)acetyl]glycine" once synthesized.
Chemical Reactions Analysis
The papers do not provide specific reactions for "N-[(4-fluorophenyl)acetyl]glycine," but they do describe reactions relevant to the synthesis of N-substituted glycine derivatives. The esterification reactions and coupling strategies mentioned in papers and could potentially be adapted for the synthesis and further chemical reactions involving "N-[(4-fluorophenyl)acetyl]glycine."
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-[(4-fluorophenyl)acetyl]glycine" are not directly discussed in the provided papers. However, the stability of hydrochloride salts of N-substituted glycine esters mentioned in paper and the proteolytic stability of peptoids discussed in paper suggest that similar analyses could be conducted to determine the stability and other properties of "N-[(4-fluorophenyl)acetyl]glycine."
Scientific Research Applications
Complexation Studies and Molecular Recognition Research on fluorinated amino acid derivatives, including compounds structurally related to N-[(4-fluorophenyl)acetyl]glycine, has provided insights into their complexation behaviors with cyclodextrins in aqueous solutions. Studies employing 19F nuclear magnetic resonance (NMR) have shown that these complexes, including those with β- and γ-cyclodextrin, exhibit specific stability constants and chemical shift data, which offer a deeper understanding of the factors influencing the stabilities and structures of these complexes. Such studies are crucial for the development of advanced drug delivery systems and for the understanding of molecular recognition processes (Brown, Easton, & Lincoln, 1995).
Glycine Transporter Inhibition N-[(4-fluorophenyl)acetyl]glycine and its analogs have been explored for their ability to inhibit glycine transporters, particularly GlyT1, which is of significant interest in neuroscience research. Glycine transporters play a crucial role in the modulation of NMDA receptor function, and their inhibition has been proposed as a potential therapeutic approach for disorders such as schizophrenia. Studies have found that compounds like N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine can enhance NMDA receptor-mediated responses and exhibit antipsychotic profiles in rodent models, suggesting a novel avenue for the development of therapeutics targeting NMDA receptor hypofunction (Kinney et al., 2003).
Chiral Molecular Recognition Further research into the chiral molecular recognition of fluorinated amino acid derivatives has been conducted through 19F NMR studies, providing valuable data on the apparent stability constants and chemical shifts of inclusion complexes formed with α-cyclodextrin. These findings have implications for understanding the chiral recognition mechanisms in biological systems and could lead to the development of more effective chiral drugs and analytical methods (Brown, Coates, Lincoln, Coghlan, & Easton, 1991).
Neuroprotection and Cerebral Ischaemia Exploration of GlyT1 inhibitors, including those related to N-[(4-fluorophenyl)acetyl]glycine, has also extended to neuroprotection. Studies indicate that such inhibitors can exert neuroprotective effects in models of transient focal cerebral ischaemia and reperfusion, potentially providing a new therapeutic strategy for stroke and other neurodegenerative disorders (Huang et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-[[2-(4-fluorophenyl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-8-3-1-7(2-4-8)5-9(13)12-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLARXXVGUWIHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588576 |
Source


|
| Record name | N-[(4-Fluorophenyl)acetyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)acetyl]glycine | |
CAS RN |
10457-87-1 |
Source


|
| Record name | N-[(4-Fluorophenyl)acetyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

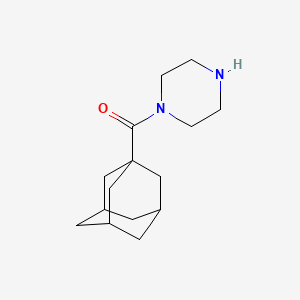
![3-[(4-Fluorophenyl)amino]propanoic acid](/img/structure/B1341439.png)

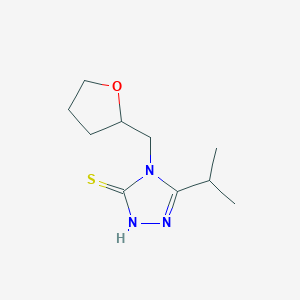
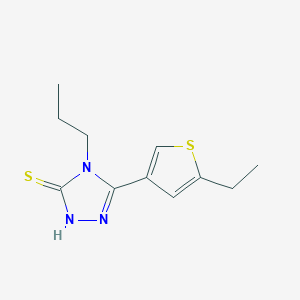
![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)
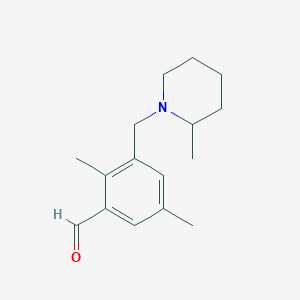
![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate](/img/structure/B1341473.png)
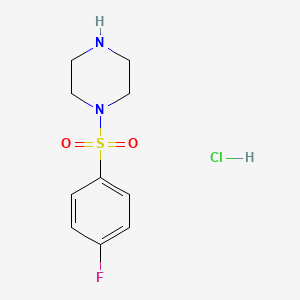
![4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B1341479.png)
![2-[(4-Bromobenzyl)thio]acetohydrazide](/img/structure/B1341483.png)
![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)

